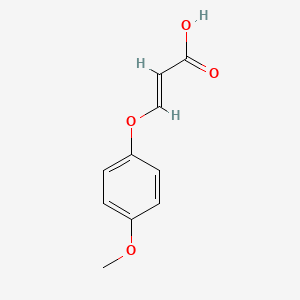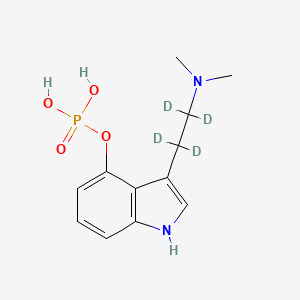
Psilocybin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psilocybin-d4 is a deuterated form of psilocybin, a naturally occurring psychedelic compound found in certain species of mushrooms. The compound is primarily used as an analytical reference standard for the quantification of psilocybin in various samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is categorized as a tryptamine and is known for its hallucinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of psilocybin-d4 involves multiple steps, starting from an inexpensive acetoxyindole as the starting material. The process includes phosphorylation, hydrogenolysis, and reduction reactions . The synthesis is designed to be scalable and practical, allowing for the production of multigram quantities of this compound without the need for chromatography, thin-layer chromatography (TLC), or aqueous workup .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but with a focus on process control and impurity removal to ensure high-quality output. The process is optimized to provide a high yield of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Psilocybin-d4 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to convert this compound back to its precursor compounds.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed:
Applications De Recherche Scientifique
Psilocybin-d4 has a wide range of scientific research applications, including:
Mécanisme D'action
Psilocybin-d4 exerts its effects primarily through agonism at serotonin 5-HT2A receptors . Upon ingestion, this compound is dephosphorylated to psilocin-d4, which then interacts with serotonin receptors in the brain. This interaction leads to alterations in neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems . The compound also affects neural circuitry, particularly the default mode network and the amygdala, which are implicated in mood regulation and emotional processing .
Comparaison Avec Des Composés Similaires
Psilocybin: The non-deuterated form of psilocybin-d4, also a naturally occurring psychedelic compound found in mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychoactive effects.
Lysergic Acid Diethylamide (LSD): A synthetic psychedelic compound with similar effects on serotonin receptors.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with similar tryptamine structure.
Uniqueness of this compound: this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. The presence of deuterium atoms enhances the accuracy and precision of quantification in mass spectrometry analyses .
Propriétés
Formule moléculaire |
C12H17N2O4P |
|---|---|
Poids moléculaire |
288.27 g/mol |
Nom IUPAC |
[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i6D2,7D2 |
Clé InChI |
QVDSEJDULKLHCG-KXGHAPEVSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])N(C)C |
SMILES canonique |
CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


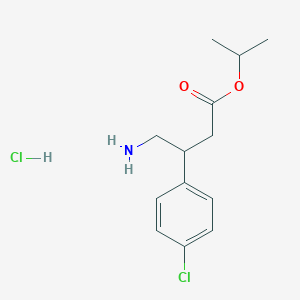
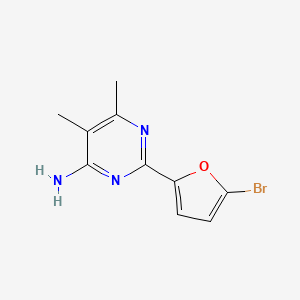
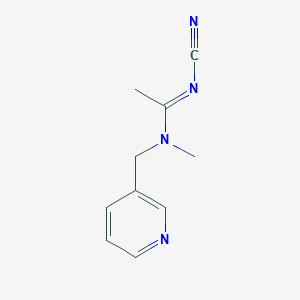
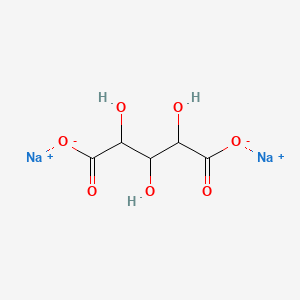
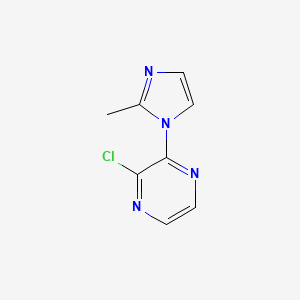
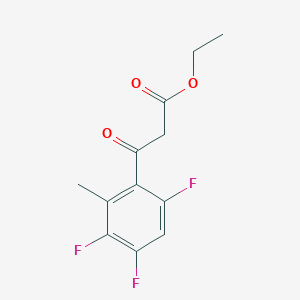
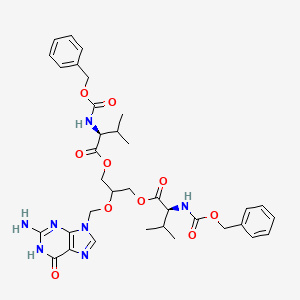
![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/structure/B13444484.png)
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
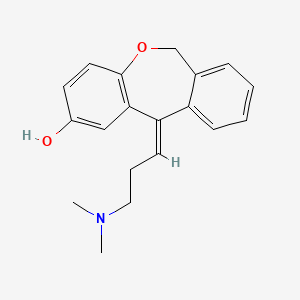
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
